molecular formula C12H8FNO3 B6367726 2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% CAS No. 1261939-03-0

2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6367726
CAS RN: 1261939-03-0
M. Wt: 233.19 g/mol
InChI Key: GGFCGILVVDYBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine (2-FCPH) is a chemical compound with a molecular formula of C9H7FO3. It is a white, crystalline solid with a melting point of 165-169°C. 2-FCPH has a variety of applications in organic synthesis and scientific research.

Scientific Research Applications

2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% has a variety of applications in scientific research. It has been used as a fluorescent probe for the detection of copper ions in aqueous solutions. It has also been used as a fluorescent probe for the detection of nitric oxide in cells. Additionally, it has been used as a fluorescent probe for the detection of hydrogen peroxide in cells.

Mechanism of Action

2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% is a fluorescent probe that is used to detect certain molecules in cells. It binds to the target molecule and emits fluorescence when it is excited by a specific wavelength of light. This allows researchers to detect the presence of the target molecule in cells.
Biochemical and Physiological Effects
2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% has been used to detect certain molecules in cells, but its biochemical and physiological effects on cells and organisms are not yet fully understood. Further research is needed to determine the biochemical and physiological effects of 2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% in cells and organisms.

Advantages and Limitations for Lab Experiments

2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. It is also highly sensitive and selective for the target molecules it is used to detect. However, it is important to note that 2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% is not very stable in solution and can degrade over time. Additionally, it can be difficult to distinguish the fluorescence signal from background noise.

Future Directions

There are several potential future directions for research on 2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95%. One potential direction is to investigate the biochemical and physiological effects of 2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% in cells and organisms. Additionally, researchers could investigate more efficient methods for synthesizing 2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95%. Another potential direction is to develop more stable fluorescent probes that could be used to detect target molecules in cells. Finally, researchers could investigate ways to improve the sensitivity and selectivity of 2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% for the target molecules it is used to detect.

Synthesis Methods

2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% is synthesized by a three-step reaction starting from 2-fluorobenzoic acid. The first step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to give 2-chloro-2-fluorobenzoic acid. The second step involves the reaction of 2-chloro-2-fluorobenzoic acid with pyridine to give 2-(5-carboxypyridin-2-yl)benzoic acid. The third and final step involves the reaction of 2-(5-carboxypyridin-2-yl)benzoic acid with sodium hydroxide to give 2-(5-carboxy-2-fluorophenyl)-3-hydroxypyridine.

properties

IUPAC Name

4-fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-4-3-7(12(16)17)6-8(9)11-10(15)2-1-5-14-11/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFCGILVVDYBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC(=C2)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682976
Record name 4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid

CAS RN

1261939-03-0
Record name 4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.